2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(4-bromopheny l)acetamide
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Overview
Description
2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-bromophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is known for its diverse biological activities. The compound’s structure includes a combination of amino, methylethoxy, phenyl, triazolylthio, and bromophenyl groups, making it a unique and potentially bioactive molecule.
Preparation Methods
The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-bromophenyl)acetamide involves several steps. One common synthetic route includes the condensation of 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with 2-ethoxy-4-formylphenyl-4-methoxybenzoate . The reaction conditions typically involve the use of solvents like methanol and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents include N-bromosuccinimide (NBS) for bromination and sodium hydride for deprotonation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazole derivatives.
Scientific Research Applications
2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-bromophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to antibacterial effects . The compound’s ability to interact with multiple targets makes it a versatile molecule with potential therapeutic applications.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as:
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a similar structure.
Trazodone: An antidepressant that contains a triazole ring.
Compared to these compounds, 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-bromophenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C19H20BrN5O2S |
---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide |
InChI |
InChI=1S/C19H20BrN5O2S/c1-12(2)27-16-5-3-4-13(10-16)18-23-24-19(25(18)21)28-11-17(26)22-15-8-6-14(20)7-9-15/h3-10,12H,11,21H2,1-2H3,(H,22,26) |
InChI Key |
CPPMGHWLBSMYFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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